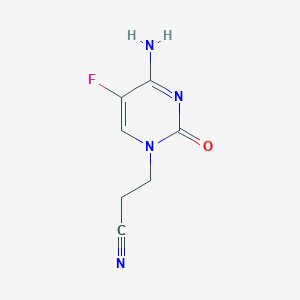![molecular formula C17H10ClF4N3O3 B11509411 3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11509411.png)
3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a fluorophenyl group, and an imidazolidinone ring
Preparation Methods
The synthesis of 3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
2-iodo-N-(4-bromophenyl)benzamide: This compound shares a similar benzamide structure but differs in the halogen substituents, affecting its reactivity and applications.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of an imidazolidinone ring, leading to different chemical properties and uses.
The uniqueness of 3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide lies in its trifluoromethyl group and imidazolidinone ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10ClF4N3O3 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
3-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C17H10ClF4N3O3/c18-10-5-3-4-9(8-10)13(26)23-16(17(20,21)22)14(27)25(15(28)24-16)12-7-2-1-6-11(12)19/h1-8H,(H,23,26)(H,24,28) |
InChI Key |
XYYSLMUUIMZTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11509338.png)
![1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B11509346.png)
![N-{[4,6-dimethyl-2-(methylsulfanyl)pyridin-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11509353.png)
![6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509365.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11509373.png)
![2-Chloro-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11509386.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-methyl-piperazin-1-yl)-acetamide](/img/structure/B11509389.png)
![7-(Adamantan-1-YL)-1,3-dimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11509406.png)
![Methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11509419.png)
![N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11509427.png)
![2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-propylpyrimidin-4(3H)-one](/img/structure/B11509430.png)
![(4-Chlorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11509432.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea](/img/structure/B11509434.png)
